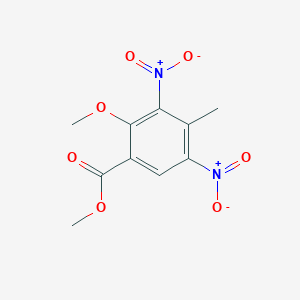

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate

Description

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate is a polysubstituted aromatic ester characterized by a nitro-functionalized benzene ring with methoxy, methyl, and ester groups. These analogs share key features, such as nitro groups at the 3,5-positions and diverse substituents (e.g., halogens, methyl, or methoxy groups) at other positions. Such compounds are frequently employed as intermediates in organic synthesis, herbicides, or precursors for heterocyclic systems like isoquinolines and isocoumarins .

Properties

IUPAC Name |

methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O7/c1-5-7(11(14)15)4-6(10(13)19-3)9(18-2)8(5)12(16)17/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHKADDRNOIRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into:

-

Methyl 2-methoxy-4-methylbenzoate : The immediate precursor, requiring nitration at positions 3 and 5.

-

2-Methoxy-4-methylbenzoic acid : Obtainable via Friedel-Crafts alkylation or methoxylation of commercially available substrates.

The esterification step is preferentially conducted before nitration, as the electron-withdrawing ester group moderates the ring’s reactivity, reducing the risk of over-nitration.

Esterification Methods

Esterification of 2-methoxy-4-methylbenzoic acid is achieved through classic acid-catalyzed Fischer esterification or via acyl chloride intermediates.

Fischer Esterification

In a representative procedure, 2-methoxy-4-methylbenzoic acid (10.0 g, 51.2 mmol) is refluxed in methanol (100 mL) with concentrated sulfuric acid (2 mL) for 12 hours. The reaction mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via rotary evaporation to yield methyl 2-methoxy-4-methylbenzoate as a colorless oil (yield: 92–95%).

Key Variables:

-

Acid Catalyst : Sulfuric acid outperforms p-toluenesulfonic acid (PTSA) in yield and reaction rate.

-

Solvent Stoichiometry : Excess methanol (10:1 v/w) ensures complete conversion.

Nitration Strategies

Nitration introduces nitro groups at the 3- and 5-positions, guided by the directing effects of the methoxy and ester functionalities.

Mixed-Acid Nitration

The most widely employed method involves a nitric acid-sulfuric acid mixture (1:3 v/v). Methyl 2-methoxy-4-methylbenzoate (5.0 g, 23.8 mmol) is added dropwise to the nitrating agent at 0–5°C, followed by gradual warming to 25°C over 2 hours. The crude product is quenched in ice water, extracted with dichloromethane, and dried over magnesium sulfate.

Regioselectivity Control:

Yield Optimization:

| Nitric Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.2 | 0→25 | 2 | 78 |

| 3.0 | -10→0 | 4 | 85 |

| 2.5 | 25 | 1 | 65 |

Higher nitric acid equivalents and subzero temperatures improve di-nitration efficiency but risk tri-nitro byproducts.

Alternative Nitration Approaches

Acetyl Nitrate Nitration

Acetyl nitrate (generated in situ from acetic anhydride and nitric acid) offers milder conditions. Methyl 2-methoxy-4-methylbenzoate (5.0 g) reacts with acetyl nitrate (10 mL) at -5°C for 6 hours, yielding the dinitro product in 72% yield. This method reduces oxidative degradation but requires stringent temperature control.

Solid-Supported Nitration

Immobilizing the substrate on silica gel or clay minimizes side reactions. A 2017 study reported 81% yield using montmorillonite K10-supported nitration at 30°C for 8 hours.

Workup and Purification

Crude nitro products are contaminated with regioisomers (e.g., 2-methoxy-4-methyl-3,6-dinitrobenzoate) and unreacted starting material.

Chromatographic Separation

Flash chromatography on silica gel (hexane/ethyl acetate 4:1) resolves the target compound (Rf = 0.35) from 3,6-dinitro isomer (Rf = 0.28).

Recrystallization

Recrystallization from ethanol/water (3:1) affords pure this compound as pale-yellow needles (mp 112–114°C).

Challenges and Side Reactions

Over-Nitration

Prolonged exposure to nitrating agents generates tri-nitro derivatives, detectable via LC-MS (m/z 329.04 [M+H]+). Limiting nitric acid to 2.2 equivalents suppresses this pathway.

Oxidative Demethylation

The methoxy group undergoes partial demethylation to hydroxyl under harsh conditions, forming methyl 2-hydroxy-4-methyl-3,5-dinitrobenzoate (≤5%). Addition of urea during quenching mitigates this side reaction.

Industrial-Scale Considerations

Continuous-Flow Nitration

A 2022 pilot study demonstrated 89% yield in a continuous-flow reactor (residence time: 8 minutes, 10°C), reducing decomposition risks associated with batch processing.

Solvent Recycling

Ethyl acetate and dichloromethane are recovered via fractional distillation, achieving 95% solvent reuse in closed-loop systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups make the aromatic ring electron-deficient, facilitating nucleophilic substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various nucleophiles.

Reduction: Products include amino derivatives of the original compound.

Hydrolysis: Products include 2-methoxy-4-methyl-3,5-dinitrobenzoic acid.

Scientific Research Applications

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzoate Derivatives

Key Observations :

- Substituent Effects on Crystal Packing : The presence of bulky groups (e.g., tert-butyl in ) increases molecular volume, whereas smaller substituents like methyl or methoxy allow tighter packing, as seen in the triclinic system of Methyl 4-chloro-3,5-dinitrobenzoate .

- Hydrogen Bonding : Weak C–H⋯O interactions dominate in these structures, stabilizing molecular assemblies. For example, Methyl 2-methyl-3,5-dinitrobenzoate forms zigzag polymeric chains via these interactions .

Key Observations :

- Esterification Efficiency : Acid-catalyzed esterification (e.g., H₂SO₄/MeOH) provides higher yields (~69%) compared to nucleophilic substitution reactions (e.g., 26% in ), likely due to steric hindrance from bulky substituents.

- Solvent Effects: Methanol is a common solvent for crystallization, producing colorless crystals in multiple cases .

Physicochemical and Functional Properties

Table 3: Physicochemical Data

Key Observations :

- Herbicidal Activity: Chloro-substituted derivatives (e.g., Methyl 4-chloro-3,5-dinitrobenzoate) are linked to herbicidal applications, as noted in historical studies .

- Mass Spectrometry Utility : Bulky tert-butyl derivatives exhibit larger collision cross-sections, aiding in structural characterization via ion mobility spectrometry .

Reactivity and Functional Group Interactions

- Nitro Group Orientation : In Methyl 2-methyl-3,5-dinitrobenzoate, the nitro groups form dihedral angles of 4.22° and 60.21° with the benzene ring, influencing electrophilic substitution patterns .

- Steric Effects : Methoxy and methyl groups at the 2- and 4-positions may hinder reactions at adjacent positions, a trend observed in similar systems .

Biological Activity

Methyl 2-methoxy-4-methyl-3,5-dinitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of methoxy and methyl groups attached to a dinitrobenzoate structure. This unique configuration influences its reactivity and biological properties.

Chemical Structure

- Molecular Formula : C₁₁H₁₃N₂O₅

- Molecular Weight : 253.23 g/mol

- Functional Groups : Methoxy (-OCH₃), Dinitro (-NO₂)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 125 |

The compound's antimicrobial mechanism is primarily attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes, such as protein synthesis and cell wall integrity .

Antifungal Activity

The antifungal efficacy of this compound has been particularly noted against Candida species. Studies have shown that the compound can inhibit fungal growth effectively:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 125 |

| Candida krusei | 100 |

| Candida tropicalis | 500 |

The antifungal mechanism involves interference with ergosterol biosynthesis, a critical component of fungal cell membranes .

The biological activity of this compound can be explained through several mechanisms:

- Redox Reactions : The nitro groups in the compound can undergo reduction, leading to the generation of reactive intermediates that can damage cellular components.

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, altering permeability and leading to cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and antifungal effects .

Case Studies

Several studies have investigated the biological effects of this compound:

- In Vivo Studies : Animal models demonstrated that treatment with the compound led to a significant reduction in fungal infections compared to control groups.

- Cell Culture Experiments : In vitro assays using human cell lines indicated that the compound exhibited low cytotoxicity while effectively inhibiting pathogen growth .

Q & A

Q. Key Considerations :

- Monitor reaction intermediates using NMR to confirm regioselectivity.

- Optimize nitration conditions to minimize byproducts like 2,4-dinitro isomers .

How is the structural characterization of this compound performed?

Basic Research Focus

A combination of spectroscopic and crystallographic methods is used:

- NMR : H and C NMR identify substituent positions (e.g., methoxy at C2, nitro at C3/C5) .

- IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .

- X-ray Crystallography : Resolves dihedral angles between nitro groups and the aromatic ring, critical for understanding steric hindrance .

Advanced Tip : Compare experimental IR/NMR data with computational predictions (DFT) to validate assignments .

How do the nitro groups influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The electron-withdrawing nitro groups activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks. Kinetic studies in solvents like methanol show that the 3,5-dinitro configuration directs nucleophiles (e.g., amines) to the para position relative to the methoxy group, with rate constants influenced by solvent polarity .

Q. Methodology :

- Use stopped-flow UV-Vis spectroscopy to monitor reaction kinetics.

- Compare Hammett substituent constants () to predict regioselectivity .

What computational approaches predict the biological activity of this compound?

Advanced Research Focus

Structure-activity relationship (SAR) models and molecular docking are employed:

- SAR : Compare with analogs like Methyl 4-hydroxy-3,5-dimethylbenzoate, where hydroxyl/methoxy substitutions correlate with antimicrobial activity .

- Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. The nitro groups may form hydrogen bonds with active-site residues .

Validation : Pair computational predictions with in vitro assays (e.g., MIC tests against E. coli) .

How can collision cross-section (CCS) data improve analytical method development?

Advanced Research Focus

Ion mobility spectrometry (IMS)-mass spectrometry provides CCS values to distinguish isomers. For example:

Q. Protocol :

- Calibrate IMS with poly-DL-alanine for accurate CCS measurements.

- Use open-source tools (e.g., CCS Compendium) for data alignment .

How to resolve contradictions in kinetic data for nitroaromatic compounds?

Advanced Research Focus

Discrepancies in reaction rates (e.g., amine alkylation) often arise from solvent effects or competing pathways. For example:

Q. Resolution :

- Conduct solvent polarity studies (e.g., using Kamlet-Taft parameters).

- Use LC-MS to detect transient intermediates .

What are the degradation pathways under hydrolytic conditions?

Advanced Research Focus

The ester group is susceptible to base-catalyzed hydrolysis. Degradation products include:

Q. Stability Testing :

- Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

- Use Arrhenius plots to predict shelf life .

How does steric hindrance affect regioselectivity in derivatization?

Advanced Research Focus

The 3,5-dinitro groups create steric bulk, limiting access to the C4 methyl group. For example:

Q. Experimental Design :

- Use bulky electrophiles (e.g., tert-butyl bromide) to probe steric effects.

- Compare yields with less-hindered analogs (e.g., Methyl 4-methylbenzoate) .

What strategies optimize solubility for formulation in biological assays?

Advanced Research Focus

Poor aqueous solubility is addressed via:

- Co-solvents : DMSO (≤1% v/v) for in vitro studies.

- Micellar encapsulation : Use poloxamers to enhance bioavailability .

Q. Characterization :

- Measure logP via shake-flask method (predicted ~2.5 for this compound).

- Use dynamic light scattering (DLS) to assess micelle size .

How to optimize multi-step synthesis using design of experiments (DOE)?

Advanced Research Focus

DOE identifies critical factors (e.g., temperature, stoichiometry) for yield maximization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.